molecular formula C11H22N2O2 B3021934 (3R,4R)-3-(Boc-amino)-4-methylpiperidine CAS No. 250275-20-8

(3R,4R)-3-(Boc-amino)-4-methylpiperidine

Cat. No.: B3021934
CAS No.: 250275-20-8
M. Wt: 214.30
InChI Key: SBAAVGHNGCRJNY-BDAKNGLRSA-N
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Description

(3R,4R)-3-(Boc-amino)-4-methylpiperidine is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a methyl group at the 4-position. Its stereochemistry is critical for biological activity, particularly in kinase inhibition. This compound serves as a key intermediate in synthesizing pharmaceuticals like Tofacitinib citrate, a Janus kinase 3 (Jak3) inhibitor used for autoimmune diseases and organ transplant rejection . The Boc group enhances stability during synthesis while the methyl group influences conformational preferences, enabling selective interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(Boc-amino)-4-methylpiperidine typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. One common method starts with the chiral resolution of racemic mixtures, followed by the selective protection of the amino group. The reaction conditions often include the use of Boc anhydride and a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes and enzyme catalysis to enhance efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring a consistent supply of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-(Boc-amino)-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Synthesis of (3R,4R)-3-(Boc-amino)-4-methylpiperidine

The synthesis of this compound typically involves several key steps:

  • Chiral Pool Synthesis : Utilizing L-malic acid as a precursor, the synthesis proceeds through transformations that establish the desired stereochemistry at the 3 and 4 positions of the piperidine ring. This method is advantageous due to its high enantiomeric excess and straightforward reaction pathway.
  • Deprotection : The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to generate the free amine. This step is crucial for further functionalization of the molecule.
  • Alkylation and Acylation : The free amine can undergo alkylation with various electrophiles or acylation with acylating agents, leading to diverse derivatives that may enhance biological activity.

Structural Characterization

The molecular structure of this compound has been characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the connectivity and stereochemistry of the compound.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and purity of the compound.

Enzyme Inhibitors

This compound serves as a valuable scaffold for developing inhibitors targeting specific enzymes such as:

  • Janus Kinase 3 (JAK3) : Inhibitors derived from this compound are being explored for their potential in treating autoimmune diseases due to JAK3's role in immune signaling pathways.
  • Dipeptidyl Peptidase-4 (DPP-4) : Inhibitors targeting DPP-4 are significant in managing type 2 diabetes by prolonging the action of incretin hormones.

Opioid Receptor Ligands

Derivatives of this compound have been investigated for their affinity towards opioid receptors. Modifications at the nitrogen atom have shown promise in developing novel analgesics and therapeutics for substance use disorders. This research aims to create compounds with better efficacy and fewer side effects than existing opioids.

Case Study 1: Development of JAK Inhibitors

A study highlighted the synthesis of this compound as a key intermediate in the production of CP-690550 (Tofacitinib), a JAK inhibitor approved for rheumatoid arthritis treatment. The efficient synthesis route using L-malic acid allowed for high yields and purity, making it suitable for large-scale production .

Case Study 2: Opioid Receptor Studies

Research focusing on derivatives of this compound demonstrated their potential as selective opioid receptor modulators. These studies revealed that specific modifications could enhance binding affinity and selectivity towards mu-opioid receptors, indicating their potential as safer alternatives to traditional opioids.

Mechanism of Action

The mechanism of action of (3R,4R)-3-(Boc-amino)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in biochemical reactions. The compound’s chiral nature also plays a crucial role in its binding affinity and selectivity towards target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Boc-amino)-3,3-dimethylpiperidine

  • Structural Features : Boc-protected amine at position 4; two methyl groups at position 3.
  • Key Differences: The 3,3-dimethyl substitution introduces steric hindrance, reducing conformational flexibility compared to the single methyl group in (3R,4R)-3-(Boc-amino)-4-methylpiperidine.
  • Implications : Diminished binding affinity in kinase inhibition due to steric clashes, making it less suitable for applications requiring precise spatial alignment .

(3R,4R)-1-Benzyl-3-(methylamino)-4-methylpiperidine Hemi-succinate

  • Structural Features : Methylamine instead of Boc protection; hemi-succinate salt form.
  • The salt form enhances bioavailability, making it a candidate for direct therapeutic use rather than an intermediate.
  • Implications : Suitable for in vivo applications where rapid amine release is required, unlike the Boc-protected precursor .

tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate

  • Structural Features : Fluorine atom at position 4 instead of methyl.
  • Smaller size compared to methyl may reduce steric hindrance but could compromise hydrophobic interactions.
  • Implications : May exhibit improved selectivity for kinases sensitive to electronegative substituents .

4-Methylpiperidine Derivatives in Hypolipidemic Agents

  • Example : Compound 13 in (esterified 4-methylpiperidine).
  • Structural Features: No Boc protection; ester or amide functional groups.
  • Key Differences :
    • Esterification increases metabolic stability and bioavailability for direct pharmacological action.
    • Lacks stereochemical specificity, enabling broad antioxidant and hypolipidemic effects via radical scavenging.

Pyrrolidine Analogs (e.g., (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine)

  • Structural Features : Five-membered pyrrolidine ring vs. six-membered piperidine.
  • Key Differences: Reduced ring flexibility may limit adaptation to enzyme active sites.
  • Implications : Less effective in Jak3 inhibition due to conformational constraints but useful in peptide synthesis .

Kinase Inhibition Profile of this compound

  • Jak3 Inhibition : IC50 = 1 nM (high selectivity over Jak2, IC50 = 20 nM) .
  • Conformational Basis : The equatorial 4R-methyl and axial 3R-Boc group optimize interactions with Jak3’s ATP-binding pocket, mimicking hydrogen bonds observed in co-crystal structures .

Comparison with Fluorinated and Dimethyl Analogs

  • Fluorinated Analog: Potential for enhanced selectivity in kinases favoring electronegative environments (e.g., Tyk2, Kd = 620 nM) but untested in Jak3 .
  • Dimethyl Analog : Steric bulk likely reduces binding affinity, making it pharmacologically inferior .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility
This compound 286.4 g/mol 2.1 Low (lipophilic)
4-Methylpiperidine (Compound 13) ~250 g/mol 1.8 Moderate (ester)
Hemi-succinate Salt () 411.5 g/mol 1.5 High (polar salt)

Biological Activity

(3R,4R)-3-(Boc-amino)-4-methylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Overview of Piperidine Derivatives

Piperidine derivatives are known for their diverse pharmacological properties. The piperidine ring structure allows for various substitutions that can significantly influence biological activity. Recent literature highlights the importance of these modifications in enhancing the efficacy and selectivity of compounds targeting specific biological pathways .

Anticancer Activity

Research has indicated that piperidine derivatives, including this compound, may exhibit anticancer properties. For instance, studies have shown that certain piperidine analogs can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression. The compound's structure facilitates interactions with proteins involved in cell proliferation and survival, making it a candidate for further exploration in cancer therapeutics .

Table 1: Summary of Anticancer Activities of Piperidine Derivatives

CompoundCancer TypeMechanism of ActionReference
This compoundHypopharyngeal carcinomaInduces apoptosis; inhibits IKKb
EF24 analogLung, breast cancersIKKb inhibition; hydrophobic interactions
N-benzylpyrrolidine derivativesAlzheimer's diseaseDual cholinesterase inhibition; antiaggregatory

Neuropharmacological Effects

In the context of neuropharmacology, piperidine derivatives have been studied for their potential as cholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease. The introduction of a piperidine moiety has been shown to enhance brain exposure and improve the pharmacokinetic profile of these compounds. This suggests that this compound could also play a role in neurodegenerative disease management by modulating cholinergic signaling .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications at the 3 and 4 positions on the piperidine ring can significantly alter its interaction with biological targets.

Key Findings:

  • Nitrogen Substitution: The presence of nitrogen in the piperidine ring is optimal for biological activity, enhancing binding affinity to target proteins .
  • Hydrophobic Interactions: Compounds with increased hydrophobicity tend to exhibit improved interactions with lipid membranes and protein binding sites .
  • Chirality: The specific stereochemistry (3R, 4R) has been shown to influence both potency and selectivity across different receptor types .

Case Studies

Several case studies have demonstrated the efficacy of piperidine derivatives in preclinical models:

  • Hypopharyngeal Tumor Model: A study reported that a derivative similar to this compound exhibited significant cytotoxicity against FaDu cells, outperforming conventional chemotherapeutics like bleomycin .
  • Alzheimer’s Disease Models: Research indicated that piperidine-based compounds showed dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, leading to enhanced cognitive function in animal models .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (3R,4R)-3-(Boc-amino)-4-methylpiperidine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is synthesized via a multi-step route involving N-acylation of 3-amino-4-methylpyridine, quaternization with benzyl halides, partial reduction (e.g., NaBH₄ in methanol/water), hydrolysis, and reductive amination . Stereochemical control is achieved through resolution agents like ditoluoyl-(L)-tartaric acid to isolate the (3R,4R) diastereomer. Temperature and solvent polarity during partial reduction (step c) critically impact regioselectivity and enantiomeric excess .

Q. How can researchers characterize the purity and stereochemical integrity of this compound intermediates?

  • Methodological Answer : Use chiral HPLC or polarimetry to confirm enantiomeric purity. For intermediates like 1-benzyl-4-methylpiperidin-3-one, analyze carbonyl stretching frequencies via FTIR (~1700 cm⁻¹) and monitor Boc-protection efficiency via ¹H NMR (tert-butyl protons at δ 1.4 ppm) . Purity thresholds >95% (HPLC) are standard for pharmaceutical intermediates .

Q. What safety protocols are essential when handling this compound and its precursors?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store intermediates at 0–6°C to prevent decomposition . Quench reactive byproducts (e.g., Ti(OiPr)₄ from reductive amination) with aqueous NaHCO₃, and dispose of waste via certified biohazard contractors .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The Boc group reduces nitrogen lone-pair availability, limiting coordination to Pd or Ni catalysts. Methyl substitution at C4 increases steric hindrance, requiring bulky ligands (e.g., XPhos) for Suzuki-Miyaura couplings. Optimize solvent (toluene > THF) and base (Cs₂CO₃ > K₃PO₄) to mitigate deprotection .

Q. What strategies resolve contradictions in reported yields for the partial reduction of quaternized 3-acetylamino-4-methylpyridine?

  • Methodological Answer : Discrepancies arise from NaBH₄ stoichiometry (1.2–2.0 equiv.) and solvent choice (methanol vs. water). Methanol favors faster kinetics but risks over-reduction; water improves selectivity but requires longer reaction times. Monitor intermediates via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .

Table 1: Key Intermediates in this compound Synthesis

IntermediateKey Characterization DataReference
3-Acetylamino-4-methylpyridine¹H NMR (CDCl₃): δ 2.1 (s, 3H, CH₃), 8.3 (d, 1H, pyridine)
1-Benzyl-4-methylpiperidin-3-oneIR: 1715 cm⁻¹ (C=O); MS: m/z 217 [M+H]⁺
Resolved (3R,4R)-isomer[α]D²⁵ = +12.5° (c=1, CHCl₃); Chiral HPLC: >99% ee

Table 2: Troubleshooting Common Synthesis Challenges

IssueSolutionReference
Low enantiomeric excessIncrease resolution agent (ditoluoyl tartaric acid) by 20%
Over-reduction in step cReplace NaBH₄ with selective reductants (e.g., LiAlH(Ot-Bu)₃)
Boc-deprotection during workupAvoid acidic conditions; use pH 7–8 buffers

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAAVGHNGCRJNY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181598
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250275-22-0
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250275-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 4-methylpyridin-3-ylcarbamate (200 mg, 0.96 mmol) was dissolved in glacial acetic acid (5 mL) and treated with PtO2 (200 mg, 1:1 w/w) under an atmosphere of hydrogen. The reaction mixture was stirred at rt for 15 h. The reaction mixture was then filtered through a pad of Celite. The filtrate was neutralized with solid NaHCO3, and extracted with EtOAc (5×50 mL). The organic layer was dried over Na2SO4, concentrated in vacuo to yield the titled compound (160 mg, 77%), which was used for next step without further purification. 1H NMR (400 MHz, CDCl3): δ 4.38-4.21 (m, 1H), 3.32-2.81 (m, 3H), 2.63-2.49 (m, 2H), 2.41-2.32 (m, 1H), 1.78-1.56 (m, 3H), 1.59 (s, 9H), 1.05 and 0.98 (2d, J=6.8 Hz, 3H). ES-MS: m/z [M+1]=215.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

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Feasible Synthetic Routes

(3R,4R)-3-(Boc-amino)-4-methylpiperidine
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
(3R,4R)-3-(Boc-amino)-4-methylpiperidine

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